molecular formula C16H16N2O3S B350404 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole CAS No. 799265-77-3

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole

Cat. No.: B350404
CAS No.: 799265-77-3
M. Wt: 316.4g/mol
InChI Key: YYDNPOVVKADYJD-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole is an organic compound that features a benzimidazole core substituted with a sulfonyl group and a methoxy-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the sulfonyl group: The benzimidazole core is then reacted with a sulfonyl chloride derivative, such as 4-methoxy-2,3-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 1-(4-Hydroxy-2,3-dimethylphenyl)sulfonylbenzimidazole.

    Reduction: 1-(4-Methoxy-2,3-dimethylphenyl)sulfanylbenzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzimidazole core can engage in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)sulfonylbenzimidazole
  • 1-(2,3-Dimethylphenyl)sulfonylbenzimidazole
  • 1-(4-Methoxy-2,3-dimethylphenyl)sulfanylbenzimidazole

Uniqueness

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole is unique due to the combination of its methoxy-dimethylphenyl moiety and sulfonyl group, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-12(2)16(9-8-15(11)21-3)22(19,20)18-10-17-13-6-4-5-7-14(13)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDNPOVVKADYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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